![molecular formula C22H21N5O B2801523 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1448128-73-1](/img/structure/B2801523.png)
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a compound that contains an imidazo[1,2-a]pyridine core . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds can also be synthesized using solid support catalysts such as Al2O3 and TiCl4 . Another method involves treating 2-aminopyridines with α-haloketones in polar organic solvents . A more efficient method, particularly considering today’s environmental concerns combined with economic aspects, is a microwave-assisted solvent and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones .Scientific Research Applications
Chemodivergent Synthesis
This compound has been used in chemodivergent synthesis, where it was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .
Therapeutic Potential
Imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .
Antibacterial Activity
Imidazole derivatives show antibacterial activity, making them useful in the development of new antibacterial drugs .
Antitumor Activity
These compounds also exhibit antitumor activity, which could be harnessed for the development of novel cancer therapies .
Antidiabetic Activity
Imidazole derivatives have shown antidiabetic activity, suggesting potential applications in the treatment of diabetes .
Anti-inflammatory Activity
These compounds have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases .
Antiviral Activity
Imidazole derivatives have demonstrated antiviral activity, indicating potential use in the development of antiviral drugs .
Antioxidant Activity
These compounds also exhibit antioxidant activity, which could be beneficial in the treatment of diseases caused by oxidative stress .
Future Directions
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on developing more efficient methods for the synthesis of these compounds, particularly considering environmental concerns and economic aspects . Additionally, further exploration of the diverse bioactivity of these compounds could lead to the development of new therapeutic agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to interact with a variety of targets, including cyclin-dependent kinases (cdks), calcium channels, and gaba a receptors .
Mode of Action
For instance, they can inhibit the activity of CDKs, block calcium channels, or modulate GABA A receptors .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking and gaba a receptor modulation), and other processes .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may influence cell cycle progression, neuronal signaling, and other cellular processes .
properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-16-20(14-24-27(16)18-7-3-2-4-8-18)22(28)26(17-10-11-17)15-19-13-23-21-9-5-6-12-25(19)21/h2-9,12-14,17H,10-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRHWLNQNDUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(CC3=CN=C4N3C=CC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide |
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